

A Technical Guide to 3-Ethynyl-4-methylbenzoic Acid: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: *3-Ethynyl-4-methylbenzoic acid*

Cat. No.: *B1489538*

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Introduction

In the landscape of modern organic synthesis and drug discovery, the utility of compact, functionalized aromatic building blocks is paramount. **3-Ethynyl-4-methylbenzoic acid** is one such molecule, distinguished by its trifunctional scaffold: a carboxylic acid for amide coupling or salt formation, a terminal alkyne for powerful carbon-carbon bond-forming reactions, and a methyl group that provides steric and electronic influence. This guide provides an in-depth examination of this versatile reagent, detailing its fundamental properties, a robust synthetic protocol, methods for structural verification, and its applications for researchers in medicinal chemistry and materials science. The strategic placement of the reactive ethynyl group and the ionizable carboxylic acid moiety makes it a valuable intermediate for constructing complex molecular architectures, from biologically active compounds to novel organic materials.^[1]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of reproducible science. **3-Ethynyl-4-methylbenzoic acid** is a solid at room temperature, and its key identifiers are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is precisely 160.17 g/mol .^[2]

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₂	[2]
Molecular Weight	160.17 g/mol	[2]
CAS Number	1001203-03-7	[2] [3]
Canonical SMILES	CC1=CC=C(C=C1C#C)C(=O) O	[4]
InChI Key	FXLGXUBFIWFPJA- UHFFFAOYSA-N	[4]
Purity	Typically ≥98%	[4]

Synthesis and Purification: A Validated Protocol

The most reliable and widely employed method for synthesizing aryl alkynes like **3-ethynyl-4-methylbenzoic acid** is the Sonogashira cross-coupling reaction.[\[5\]](#)[\[6\]](#) This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[\[7\]](#) The following protocol details the synthesis starting from a commercially available precursor, methyl 3-iodo-4-methylbenzoate, followed by saponification to yield the final carboxylic acid.

Causality of Experimental Choices

- Starting Material: Methyl 3-iodo-4-methylbenzoate is chosen over the analogous bromide or chloride because the carbon-iodine bond is weaker, leading to a higher reactivity and faster oxidative addition to the palladium(0) catalyst. The carboxylic acid is protected as a methyl ester to prevent side reactions, such as deprotonation by the amine base, which could interfere with the catalytic cycle.
- Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the source of the ethynyl group. The bulky trimethylsilyl (TMS) group prevents the alkyne from undergoing self-coupling and allows for a controlled, single coupling event.[\[8\]](#) It is readily cleaved under mild basic conditions post-coupling.

- Catalyst System: A combination of a palladium(0) source (e.g., $\text{Pd}(\text{PPh}_3)_4$ or generated in situ from $\text{PdCl}_2(\text{PPh}_3)_2$) and a copper(I) co-catalyst (CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[5]
- Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide (HI) generated during the reaction and acts as the solvent or co-solvent. Anhydrous conditions are preferred to prevent quenching of reactive intermediates.[6]

Experimental Protocol

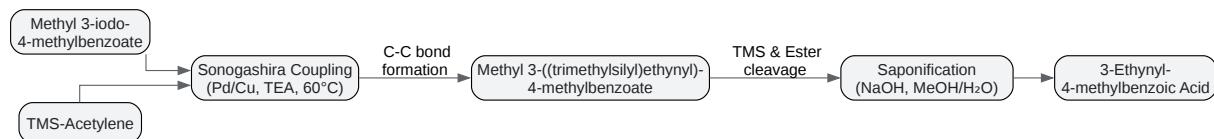
Part A: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate

- Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-iodo-4-methylbenzoate (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 eq), and CuI (0.04 eq).
- Solvent and Reagent Addition: Add anhydrous triethylamine (TEA, ~0.2 M concentration relative to the aryl iodide). Stir the mixture to dissolve the solids.
- Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.
- Reaction Execution: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-8 hours).
- Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH_4Cl solution, followed by brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purification: Purify the crude product, methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate, by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Part B: Deprotection and Saponification

- **Saponification Setup:** Dissolve the purified TMS-protected intermediate from Part A in a mixture of methanol and tetrahydrofuran (THF).
- **Base Addition:** Add a solution of sodium hydroxide (NaOH, 2.0 eq) or potassium hydroxide (KOH) in water.
- **Reaction Execution:** Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
- **Acidification and Extraction:** Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with 1 M HCl. The product, **3-ethynyl-4-methylbenzoic acid**, will precipitate as a solid.
- **Final Purification:** Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure product.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-ethynyl-4-methylbenzoic acid**.

Analytical Characterization: Self-Validating the Protocol

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected data provides a benchmark for validating the success of the

synthesis.

- ^1H NMR Spectroscopy: The proton NMR spectrum should show a distinct singlet for the acetylenic proton ($\text{C}\equiv\text{C}-\text{H}$) typically around δ 3.0-3.5 ppm. The aromatic protons will appear in the δ 7.0-8.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the three protons of the methyl group will be observed around δ 2.3-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at $\delta > 10$ ppm.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all ten carbon atoms. Key signals include the two alkyne carbons ($\text{C}\equiv\text{C}$) between δ 80-95 ppm, the carboxylic acid carbonyl carbon ($\text{C}=\text{O}$) above δ 165 ppm, and the methyl carbon around δ 20 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Look for a sharp, weak absorption band around 3300 cm^{-1} corresponding to the $\equiv\text{C}-\text{H}$ stretch. A $\text{C}\equiv\text{C}$ stretch will appear near 2100 cm^{-1} . A broad O-H stretch for the carboxylic acid will be present from $2500-3300\text{ cm}^{-1}$, and a strong $\text{C}=\text{O}$ stretch will be observed around 1700 cm^{-1} .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula ($\text{C}_{10}\text{H}_8\text{O}_2$) by providing an exact mass that matches the theoretical value (160.0524).

Applications in Research and Development

The dual functionality of **3-ethynyl-4-methylbenzoic acid** makes it a highly valuable building block in several scientific domains.^[1] Benzoic acid and its derivatives are known to be important scaffolds in the development of therapeutic agents.^[9]

Medicinal Chemistry and Drug Discovery

The terminal alkyne is a versatile functional group for bioorthogonal chemistry. It is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and specific conjugation of the molecule to other biomolecules or scaffolds containing an azide group. This is frequently used in:

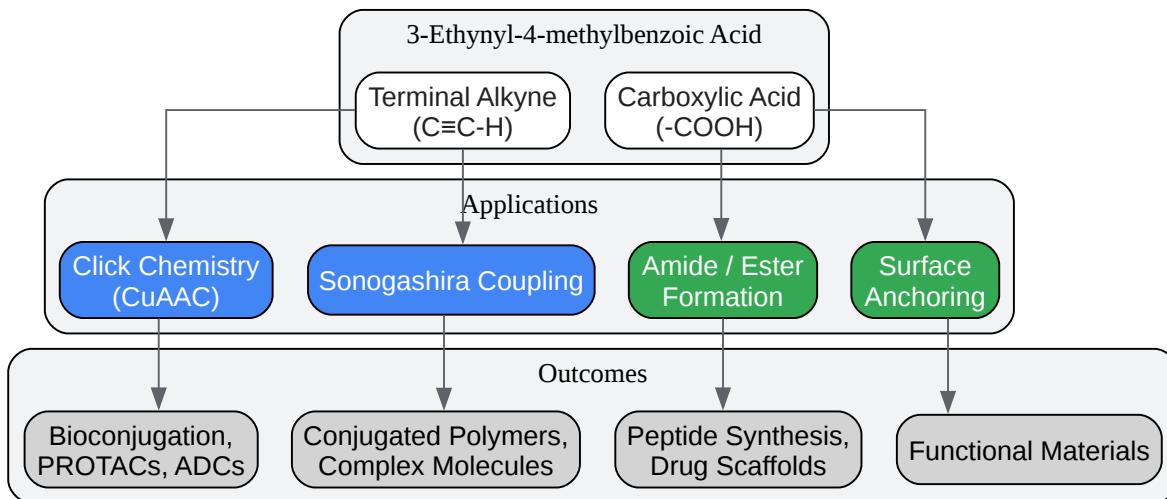
- Fragment-Based Drug Discovery (FBDD): The molecule can serve as an initial fragment that binds to a biological target. The alkyne then acts as a vector for growing the fragment into a more potent lead compound.
- Linker Chemistry: It can be used to construct Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the carboxylic acid attaches to one part of the construct and the alkyne provides a handle for linking to another.
- Synthesis of Heterocycles: The alkyne can participate in various cyclization reactions to form complex heterocyclic systems, which are privileged structures in medicinal chemistry.

Materials Science

In materials science, the rigid, linear nature of the ethynyl group is exploited to create highly ordered materials.

- Polymer Synthesis: It can be used as a monomer in the synthesis of conjugated polymers, which have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).^[8]
- Functional Surfaces: The carboxylic acid group can be used to anchor the molecule to surfaces (e.g., metal oxides), while the alkyne group remains available for further functionalization of that surface.

Application Logic Diagram



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Caption: Key functional groups and their corresponding applications.

Conclusion

3-Ethynyl-4-methylbenzoic acid is a potent and versatile chemical tool for advanced organic synthesis. Its defined physicochemical properties, led by a molecular weight of 160.17 g/mol, and a well-established synthesis protocol based on the Sonogashira coupling, make it an accessible and reliable reagent. The presence of orthogonal reactive sites—the alkyne and the carboxylic acid—provides researchers and drug development professionals with a powerful platform for constructing novel and complex molecules with tailored functions for therapeutic and material science applications.

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